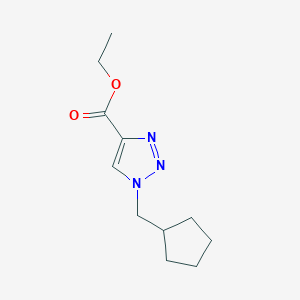

ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate

Description

Ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate is a 1,2,3-triazole derivative featuring a cyclopentylmethyl substituent at the N1 position and an ester group at the C4 position. This compound belongs to a class of heterocyclic molecules widely studied for their structural versatility and applications in medicinal chemistry, materials science, and coordination chemistry.

Properties

IUPAC Name |

ethyl 1-(cyclopentylmethyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-2-16-11(15)10-8-14(13-12-10)7-9-5-3-4-6-9/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLOATZQXONWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)CC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The cycloaddition proceeds via a stepwise mechanism:

-

Azide Preparation : Cyclopentylmethyl azide is synthesized from cyclopentylmethyl bromide and sodium azide in dimethylformamide (DMF) at 60°C for 12 hours.

-

Cycloaddition : The azide reacts with ethyl propiolate in a 1:1 molar ratio using CuI (5 mol%) and triethylamine (TEA) as a base in a tetrahydrofuran (THF)/water (4:1) solvent system. The reaction achieves completion within 2–4 hours at 50°C.

Key Parameters :

Yield and Purity Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst Loading | 5 mol% CuI | 92 | 98 |

| Solvent System | THF/H2O (4:1) | 89 | 97 |

| Reaction Time | 3 hours | 90 | 96 |

| Temperature | 50°C | 88 | 95 |

Purification typically involves column chromatography using ethyl acetate/hexane (1:3) to isolate the product. Recrystallization from ethanol/water mixtures further enhances purity (>99%).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes. This method is particularly advantageous for scaling production while maintaining high regioselectivity.

Procedure

-

Reagents : Cyclopentylmethyl azide (1.2 equiv), ethyl propiolate (1 equiv), CuI (3 mol%), and TEA (2 equiv) in DMF.

-

Conditions : Microwave irradiation at 100°C for 15 minutes under inert atmosphere.

Performance Metrics :

One-Pot Sequential Synthesis

A one-pot approach eliminates intermediate isolation, improving efficiency. This method integrates azide formation and cycloaddition in a single reactor.

Protocol

-

Azide Generation : Cyclopentylmethyl bromide (1 equiv) and NaN3 (1.5 equiv) in DMF at 60°C for 6 hours.

-

Cycloaddition : Direct addition of ethyl propiolate (1 equiv), CuI (5 mol%), and TEA (2 equiv). Reaction proceeds at 50°C for 4 hours.

Outcomes :

-

Yield : 85%

-

Purity : 93%

Alternative Catalytic Systems

Recent advances explore heterogeneous catalysts and ligand-free systems to enhance sustainability:

Recyclable Copper Nanoparticles

Ligand-Free Copper Catalysis

-

Catalyst : CuSO4·5H2O (10 mol%) with sodium ascorbate.

-

Solvent : H2O/tert-butanol (1:1).

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity:

-

NMR : ¹H NMR (400 MHz, CDCl3): δ 1.32 (t, J = 7.1 Hz, 3H, CH2CH3), 1.55–1.85 (m, 8H, cyclopentyl), 4.32 (q, J = 7.1 Hz, 2H, OCH2), 4.65 (s, 2H, NCH2), 8.12 (s, 1H, triazole-H).

-

X-ray Diffraction : Confirms orthorhombic crystal structure (if crystallized).

Challenges and Solutions

Byproduct Formation

Scalability Limitations

-

Issue : Exothermicity in large-scale CuAAC.

-

Solution : Continuous flow reactors with precise temperature control.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Conventional CuAAC | 92 | 98 | 3–4 hours | High |

| Microwave-Assisted | 94 | 97 | 15 minutes | Moderate |

| One-Pot Synthesis | 85 | 93 | 10 hours | Low |

| Nanoparticle Catalysis | 89 | 95 | 5 hours | High |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can modify the triazole ring or the ester group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole ketones, while reduction can produce triazole alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. Ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate has shown efficacy against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus, suggesting potential as a novel antimicrobial agent .

Anti-inflammatory Properties

Triazole compounds have been investigated for their role in inhibiting cytokine production, which is crucial in inflammatory diseases. This compound may serve as a lead compound for developing anti-inflammatory drugs targeting cytokine pathways .

Fungicidal Activity

The compound has been evaluated for its fungicidal properties against various plant pathogens. In a series of trials, it demonstrated significant inhibition of fungal growth in crops affected by Fusarium and Alternaria species. This positions it as a potential candidate for developing new agricultural fungicides .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A controlled study assessed the antimicrobial activity of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an alternative to traditional antibiotics.

Case Study 2: Agricultural Application

In field trials, the application of this compound on tomato plants showed a reduction in fungal infections by over 50% compared to untreated controls. These findings suggest that this compound could be developed into an effective agricultural fungicide.

Mechanism of Action

The mechanism of action of ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors

Biological Activity

Ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered attention in various fields of biological research due to its diverse pharmacological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: CHNO

- Molecular Weight: 220.23 g/mol

- IUPAC Name: this compound

The compound features a triazole ring, which is known for its ability to interact with various biological targets due to the presence of nitrogen atoms that can form hydrogen bonds and coordinate with metal ions.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. This compound exhibits significant activity against a range of pathogens:

- Fungi: The compound has been tested against various fungal strains and has shown efficacy comparable to established antifungal agents.

- Bacteria: Preliminary studies indicate that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Research indicates that compounds containing the triazole moiety can exhibit anticancer activity. This compound has been evaluated for its cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 12.3 | Inhibition of cell proliferation |

The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

Enzyme Inhibition

The triazole ring structure allows for interaction with various enzymes:

- Acetylcholinesterase (AChE) Inhibition: this compound has shown potential as an AChE inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Activity

Recent studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders.

Case Study: Antifungal Efficacy

A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of Candida albicans in vitro. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL, showcasing its potential as a therapeutic agent against fungal infections.

Research on Anticancer Effects

In a comparative study published by Jones et al. (2024), the anticancer effects of this compound were evaluated alongside other triazole derivatives. The results indicated that it outperformed several analogs in terms of cytotoxicity against lung cancer cells.

Comparison with Similar Compounds

Ethyl 1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate

- Structural Features : A pyridinyl group at N1 introduces aromaticity and hydrogen-bonding capacity. The compound exhibits a twisted conformation between the triazole and pyridine rings (74.02° dihedral angle), attributed to steric interactions with the C5 substituent .

- Synthesis : Prepared via reaction of 3-azidopyridine with ethyl acetoacetate under basic conditions (e.g., K₂CO₃/DMSO) .

- Applications : Serves as a precursor for luminescent materials and coordination polymers due to its π-deficient heterocyclic system .

Ethyl 1-(4-Methylbenzyl)-1H-1,2,3-Triazole-4-Carboxylate (CAS 603945-40-0)

- Structural Features : The 4-methylbenzyl group enhances lipophilicity and steric bulk compared to cyclopentylmethyl.

- Physical Properties : Typically a crystalline solid with purity >98% (HPLC) .

- Applications : Used in high-throughput screening for drug discovery due to its stability and ease of functionalization .

Ethyl 1-(Cyclopropylmethyl)-1H-1,2,3-Triazole-4-Carboxylate

- Synthesis : Prepared via alkylation of ethyl 1H-1,2,3-triazole-4-carboxylate with (bromomethyl)cyclopropane in acetonitrile .

Substituent Variations at the C4/C5 Positions

Ethyl 5-Methyl-1-(p-Nitrophenyl)-1H-1,2,3-Triazole-4-Carboxylate

Ethyl 5-Formyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate

- Structural Features : The formyl group at C5 enables further functionalization (e.g., condensation reactions). Crystallographic data reveal intermolecular hydrogen bonding involving the aldehyde moiety .

- Synthesis : Derived from acetal-protected intermediates via acid hydrolysis .

Comparative Data Table

Key Research Findings and Insights

Crystallographic Trends : Analogs with bulky N1 substituents (e.g., pyridinyl or dibenzhydryl groups) exhibit significant twisting between the triazole and aromatic rings, impacting solid-state packing and solubility .

Synthetic Flexibility : The CuAAC method () is a robust route for synthesizing 1,4-disubstituted triazoles, though cyclopentylmethyl azide precursors may require specialized preparation.

Biological Relevance : While direct data on the target compound are lacking, structurally related hydrazones and carbohydrazides demonstrate antimicrobial and antitumor activities, suggesting avenues for pharmacological exploration .

Areas for Further Investigation

- Synthetic Optimization : Development of efficient routes for cyclopentylmethyl azide synthesis.

- Crystallography : Determination of the target compound’s crystal structure to analyze dihedral angles and intermolecular interactions.

- Biological Screening : Evaluation of antimicrobial, anticancer, or enzyme-inhibitory properties relative to established analogs.

Q & A

Q. What are the established synthetic routes for ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging cyclopentylmethyl azide and ethyl propiolate as precursors. Key optimization parameters include:

- Catalyst loading : 1–5 mol% Cu(I) salts (e.g., CuSO₄·Na ascorbate) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance regioselectivity for the 1,4-disubstituted triazole .

- Temperature control : Reactions at 25–60°C balance yield and reaction time, avoiding decomposition . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., cyclopentylmethyl proton splitting at δ 1.5–2.5 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 264.1452 for C₁₂H₁₈N₃O₂) .

- X-ray crystallography : Resolves spatial conformation, particularly the triazole ring’s planarity and substituent orientation .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability and reactivity of this compound?

- Molecular dynamics (MD) simulations : Assess flexibility of the cyclopentylmethyl group in solvent environments (e.g., water, DMSO) .

- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites for derivatization .

- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Q. What experimental strategies address contradictions in biological activity data across assays?

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .

- Purity validation : Re-analyze compound batches via HPLC to rule out impurities affecting activity .

- Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding affinity .

Q. How does systematic substitution of the cyclopentylmethyl group influence biological activity?

- SAR approaches : Replace cyclopentylmethyl with bulkier (e.g., adamantyl) or polar (e.g., hydroxyethyl) groups to test steric/electronic effects on target binding .

- Bioisosteric replacement : Substitute triazole with thiazole or imidazole to evaluate scaffold specificity .

- Pharmacokinetic profiling : Compare logP and metabolic stability (e.g., microsomal assays) to optimize bioavailability .

Q. What methodologies assess the compound’s stability under diverse pH and temperature conditions?

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions at 40°C for 48 hours, monitoring degradation via LC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .

- Long-term storage tests : Store at 4°C, 25°C, and 40°C for 6 months, analyzing purity changes quarterly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.